4-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine 4-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18746252
InChI: InChI=1S/C28H19BrN2/c29-25-17-15-24(16-18-25)28-30-26(22-9-5-2-6-10-22)19-27(31-28)23-13-11-21(12-14-23)20-7-3-1-4-8-20/h1-19H
SMILES:
Molecular Formula: C28H19BrN2
Molecular Weight: 463.4 g/mol

4-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine

CAS No.:

Cat. No.: VC18746252

Molecular Formula: C28H19BrN2

Molecular Weight: 463.4 g/mol

* For research use only. Not for human or veterinary use.

4-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine -

Specification

Molecular Formula C28H19BrN2
Molecular Weight 463.4 g/mol
IUPAC Name 2-(4-bromophenyl)-4-phenyl-6-(4-phenylphenyl)pyrimidine
Standard InChI InChI=1S/C28H19BrN2/c29-25-17-15-24(16-18-25)28-30-26(22-9-5-2-6-10-22)19-27(31-28)23-13-11-21(12-14-23)20-7-3-1-4-8-20/h1-19H
Standard InChI Key BJYVLQFMYUBWGK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(4-bromophenyl)-4-phenyl-6-(4-phenylphenyl)pyrimidine, delineates its three distinct aromatic substituents:

  • A 4-bromophenyl group at the 2-position, introducing halogen-mediated electronic effects.

  • A phenyl group at the 4-position, contributing to π-π stacking interactions.

  • A [1,1'-biphenyl]-4-yl group at the 6-position, extending conjugation and molecular planarity .

The canonical SMILES string (C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br) and InChI key (BJYVLQFMYUBWGK-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .

Physicochemical Characteristics

Key properties include:

ParameterValue
Molecular FormulaC₂₈H₁₉BrN₂
Molecular Weight463.37 g/mol
SolubilitySoluble in DMSO
Storage Recommendations2–8°C

The bromine atom’s electronegativity (2.96) enhances intermolecular interactions, potentially improving crystalline packing but reducing aqueous solubility. Stability under refrigeration (2–8°C) aligns with protocols for handling light-sensitive organobromides .

Biological and Toxicological Profile

Pharmacokinetic Predictions

Computational models (e.g., SwissADME) predict:

  • LogP: ~6.2 (high lipophilicity).

  • Blood-Brain Barrier Permeability: Likely due to aromatic bulk.

Comparative Analysis with Analogues

FeatureThis CompoundChlorinated Analog (CAS 1689538-58-6)
Molecular Weight463.37 g/mol343.43 g/mol
Halogen Atomic Radius114 pm (Br)99 pm (Cl)
Predicted Solubility0.01 mg/mL in H₂O0.05 mg/mL in H₂O

Bromine substitution increases molecular weight by 35% compared to chlorine, altering hydrophobic interactions critical for target binding .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields beyond the 56–74% range reported for similar trisubstituted pyrimidines.

  • Biological Screening: Prioritizing assays against DHODH and kinase targets.

  • Device Integration: Testing in OLED and OPV prototypes to quantify efficiency metrics.

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